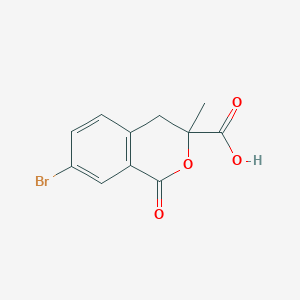

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid

描述

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid is a bicyclic organic compound featuring an isochromane core (a benzene ring fused to a six-membered oxygen-containing heterocycle). The structure includes a bromine atom at position 7, a methyl group at position 3, and a carboxylic acid substituent also at position 2. The 1-oxo group indicates a ketone functionality within the heterocyclic ring.

属性

IUPAC Name |

7-bromo-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-11(10(14)15)5-6-2-3-7(12)4-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADYBUOGLZAULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid typically involves the bromination of 3-methyl-1-oxoisochromane-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound with high purity.

化学反应分析

Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions, enabling functionalization of the aromatic ring.

Key Reagents and Conditions

-

Amine Substitution : Reaction with cyclopropyl amine in dimethylacetamide (DMA) at 0°C to room temperature yields 7-cyclopropyl-3-methyl-1-oxoisochromane-3-carboxylic acid (95% yield) .

-

Hydrolysis : Treatment with lithium hydroxide (LiOH) in THF/water (4:1) at 0°C cleaves ester groups to regenerate the carboxylic acid functionality .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromine substitution | Cyclopropyl amine, DMA | 0°C → RT, 1 hr | 7-Cyclopropyl derivative | 95% | |

| Ester hydrolysis | LiOH, THF/H₂O | 0°C → RT, 2 hr | Carboxylic acid | 95% |

Oxidation and Reduction Reactions

The carbonyl group and bromine site participate in redox transformations.

Oxidation

-

Carbonyl Oxidation : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic media oxidizes the isochromane ring, forming 7-bromo-3-methyl-1-oxoisochromane-3-carboxylic acid ketone derivatives .

Reduction

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 7-bromo-3-methyl-1-oxoisochroman-3-methanol .

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor in heterocycle synthesis:

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura Reaction : Reaction with 5-methyl-6-(N-methylacetamido)pyridin-3-ylboronic acid using Pd(PPh₃)₂Cl₂ forms 7-(pyridin-3-yl)isochromane derivatives (73% yield) .

| Reaction | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cross-coupling | Pd(PPh₃)₂Cl₂, Argon | 100°C, 16 hr | Pyridinyl derivative | 73% |

Acid-Catalyzed Transformations

The carboxylic acid group participates in classical acyl substitution:

Esterification

-

Fischer Esterification : Reflux with ethanol and H₂SO₄ yields ethyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate (85–98% yield) .

Amide Formation

科学研究应用

Chemistry

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid serves as a building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: The compound can be modified to create various derivatives with different functional groups, which are essential in drug development and materials science.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial and Anticancer Properties: Preliminary studies suggest that it may exhibit antimicrobial effects and potential anticancer activity. For instance, derivatives have been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing varying degrees of cytotoxicity .

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

- Therapeutic Agent Development: Investigations into its mechanism of action reveal interactions with biological targets such as enzymes or receptors, which could lead to the development of new treatments for diseases.

Industrial Applications

In industry, this compound is used for:

- Pharmaceuticals and Agrochemicals: It acts as an intermediate in the production of various pharmaceutical compounds and agrochemicals, contributing to the development of new materials.

| Activity Type | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 6.51 | |

| Antimicrobial | Various | Not specified |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of this compound against the MCF-7 cell line. The results indicated significant cytotoxicity, suggesting that modifications to the compound could enhance its efficacy against breast cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of derivatives derived from this compound. Although not all derivatives showed significant activity against tested pathogens, some exhibited promising results, warranting further exploration into their mechanisms and potential applications in treating infections .

作用机制

The mechanism of action of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its interactions with biological molecules, influencing its binding affinity and specificity.

相似化合物的比较

Table 1: Comparative Structural Features

Key Observations:

Ring System Variations : Chromene derivatives (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) lack the fused bicyclic structure of isochromane, affecting steric and electronic properties. The chromene’s conjugated double bond system may enhance UV absorption compared to isochromane .

Functional Group Differences : The aldehyde group in 7-bromo-4-oxo-4H-chromene-3-carbaldehyde offers distinct reactivity (e.g., nucleophilic additions) compared to the carboxylic acid in the target compound .

Physical and Spectroscopic Properties

Table 2: Physical and Spectral Data

Key Observations:

Melting Points : Brominated chromene derivatives (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) exhibit higher melting points (200°C) compared to methyl-substituted analogs (165–166°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

IR Spectroscopy : The presence of a carboxylic acid group in the target compound would show broad O-H stretches (~2500–3300 cm⁻¹) and a strong C=O peak (~1745 cm⁻¹), similar to other carboxylic acid derivatives .

生物活性

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid, a compound with notable structural characteristics, has attracted attention for its potential biological activities. The compound is categorized under isoquinoline derivatives, which are known for diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings, including synthesis, biological evaluations, and case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_11H_9BrO_3

- CAS Number : 70070-32-5

This compound exhibits properties such as being a P-glycoprotein substrate and an inhibitor of CYP1A2, which may influence its pharmacokinetics and therapeutic applications .

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds often exhibit significant anticancer properties. In vitro studies have demonstrated that this compound may inhibit the growth of various cancer cell lines.

The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation, similar to other isoquinoline derivatives.

Antimicrobial Activity

While the compound shows promise in anticancer applications, its antimicrobial activity remains less pronounced. Studies have indicated limited effectiveness against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MIC) often exceeding therapeutic levels.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >128 | Inactive |

| Escherichia coli | >128 | Inactive |

These findings suggest that while the compound may not be a strong antibacterial agent, it could still possess some level of activity against specific strains under certain conditions .

Mechanistic Insights

Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in cancer cell signaling pathways. The presence of functional groups in the compound is believed to facilitate these interactions, enhancing its potential as an anticancer agent .

Case Studies

A notable case study involved the synthesis of various coumarin derivatives, including those structurally related to this compound. These derivatives were tested for their cytotoxicity against multiple cancer cell lines, revealing that modifications in chemical structure significantly influenced biological activity. For instance, specific substitutions led to increased potency against HepG2 cells compared to others .

常见问题

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid?

- Methodology : Bromination of precursor compounds, such as 3-methyl-1-oxoisochromane-3-carboxylic acid, using brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled conditions. Regioselectivity can be optimized via temperature modulation (0–6°C) and solvent choice (e.g., DCM or THF) to avoid side reactions . Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Monitor for impurities arising from bromination byproducts or oxidation .

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to identify substituents (e.g., bromine’s deshielding effect, methyl group multiplicity). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.

- X-ray Crystallography : Single-crystal analysis (as demonstrated for chromene-carboxylic acid analogs) confirms absolute configuration and intermolecular interactions .

Q. What safety protocols are critical during handling?

- Methodology : Use explosion-proof equipment and inert atmospheres (N₂/Ar) during synthesis. Store at 0–6°C in airtight, corrosion-resistant containers. Avoid water contact (risk of HBr release) and static discharge. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing diastereomer formation?

- Methodology :

- Reaction Monitoring : In situ FTIR or Raman spectroscopy to track bromine incorporation and intermediate stability.

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Computational modeling (DFT) predicts transition states to guide catalyst design .

- Data Contradiction : If yields vary between batches, analyze reaction kinetics (e.g., Arrhenius plots) to identify temperature-sensitive steps. Compare with analogs like 5-bromo-2-hydroxybiphenyl-3-carboxylic acid, where steric effects dominate reactivity .

Q. How to resolve discrepancies in spectroscopic data across studies?

- Methodology :

- Cross-Validation : Combine NMR, HRMS, and IR to confirm functional groups. For example, conflicting NOE effects in NMR may arise from conformational flexibility; use variable-temperature NMR to assess dynamic behavior.

- Literature Benchmarking : Compare data with structurally related compounds (e.g., 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) to identify solvent or pH artifacts .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., oxidoreductases) based on the compound’s carboxylic acid and bromine moieties.

- MD Simulations : Assess stability in aqueous vs. lipid environments (GROMACS/AMBER) to predict membrane permeability. Validate with experimental LogP measurements .

Q. How to design stability studies under varying environmental conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) over 4 weeks. Monitor degradation via LC-MS; identify products (e.g., dehalogenation or lactone ring opening) .

- Kinetic Modeling : Apply the Eyring equation to correlate degradation pathways with activation energy, enabling shelf-life predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。